N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine is a synthetic compound that combines elements of beta-alanine with a tetrazole moiety. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. The inclusion of the tetrazole group enhances the compound's biological activity and solubility, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various chemical methodologies that focus on integrating beta-alanine with phenolic and tetrazole components. Research indicates that derivatives of beta-alanine, especially those modified with aromatic groups, exhibit enhanced pharmacological properties, which are critical for drug development .
N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine can be classified as:
The synthesis of N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular structure of N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine features:
Key structural data includes:
The compound may participate in several chemical reactions, including:
Reactions are typically carried out under controlled conditions to minimize side reactions. Reaction kinetics can be studied using spectroscopic methods to understand the mechanisms involved in transformations .
The mechanism of action for N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine primarily revolves around its interaction with specific receptors or enzymes in biological systems. The tetrazole moiety may enhance binding affinity due to its ability to form hydrogen bonds and coordinate interactions.
Research indicates that compounds containing tetrazoles often exhibit increased potency as enzyme inhibitors or receptor antagonists due to their structural versatility and ability to mimic natural substrates .
Relevant analyses include melting point determination and solubility tests conducted under various conditions to establish comprehensive property profiles .
N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine has potential applications in:
The tetrazole ring system serves as a strategic bioisosteric replacement for carboxylic acid groups in medicinal chemistry, offering distinct advantages while maintaining key physicochemical properties. This heterocyclic moiety exhibits a pKa range of 4.5–4.9, closely approximating the ionization behavior of typical carboxylic acids (pKa 4.2–4.8), thereby preserving pH-dependent ionization characteristics essential for biological interactions [1]. The dipole moment of the tetrazole ring (approximately 5 Debye) mirrors that of carboxylic acids (1.7 Debye), enabling similar electrostatic interactions with target binding sites [1]. Sterically, the 2-methyl-2H-tetrazol-5-yl group presents a planar geometry with a spatial footprint comparable to that of a carboxylate group, as confirmed through crystallographic studies. This bioisosteric replacement significantly enhances metabolic stability by resisting enzymatic degradation pathways that typically target carboxylic acid groups, particularly esterase-mediated hydrolysis [1]. Additionally, the tetrazole moiety offers improved membrane permeability due to reduced hydrogen bonding capacity compared to carboxylates, while maintaining the capacity to form salt bridges with basic amino acid residues in target proteins.
Table 1: Electronic and Steric Properties of Tetrazole versus Carboxylic Acid
| Property | 2-Methyl-2H-tetrazol-5-yl | Carboxylic Acid |
|---|---|---|
| pKa | 4.5–4.9 | 4.2–4.8 |
| Dipole Moment | ~5 Debye | ~1.7 Debye |
| Planar Geometry | Yes | Yes |
| Hydrogen Bond Acceptors | 4 | 2 |
| Metabolic Vulnerability | Low | High |
The 4-(2-methyl-2H-tetrazol-5-yl)phenoxy moiety constitutes the core pharmacophoric element of the compound, providing optimal spatial orientation for target engagement. The para-substituted phenoxy linker positions the tetrazole ring for optimal interaction with complementary regions in biological targets, particularly those requiring aromatic stacking interactions [1]. The methyl group at the N2-position of the tetrazole ring enhances lipophilicity while preventing undesired N-alkylation metabolism, thereby extending biological half-life compared to unsubstituted tetrazoles [1]. Molecular modeling studies indicate that the phenoxy-tetrazole combination creates a distinctive electron-rich region capable of cation-π interactions with lysine or arginine residues, while the aromatic system facilitates π-π stacking with phenylalanine, tyrosine, or tryptophan residues in binding pockets [1]. This scaffold demonstrates particular complementarity to enzymes containing hydrophobic subpockets adjacent to polar interaction sites, as evidenced by its incorporation in peptide-based therapeutics targeting metabolic pathways [1]. The electron-withdrawing nature of the tetrazole ring further modulates the electron density of the phenoxy system, enhancing hydrogen bond acceptor capacity at the oxygen atom [2].
The acetyl-beta-alanine linker was strategically incorporated to address metabolic vulnerabilities while maintaining conformational flexibility:
The molecular architecture incorporates three distinct flexible regions that confer specific conformational advantages:
This conformational adaptability enables the molecule to adopt bio-active conformations with minimal energy penalty (<3 kcal/mol above global minimum), as confirmed through Monte Carlo conformational sampling studies. The flexible spacers collectively allow the compound to bridge interaction sites separated by 8–12Å, a critical distance for many biological targets, particularly enzyme active sites requiring simultaneous interaction with catalytic and accessory binding regions [1].
1.5. In Silico Druggability Profiling: LogP, Polar Surface Area, and Hydrogen-Bonding Capacity
Computational analysis of the compound reveals favorable drug-like properties consistent with orally bioavailable therapeutics:
Table 2: Computed Physicochemical Properties for Druggability Assessment
| Property | Value | Optimal Range | Significance |
|---|---|---|---|
| Calculated LogP | 1.8 | 1–3 | Balanced lipophilicity for membrane permeability and solubility |
| Topological Polar Surface Area (tPSA) | 112 Ų | <140 Ų | Indicates potential for oral absorption |
| Hydrogen Bond Acceptors | 9 | ≤10 | Favors permeability while maintaining solubility |
| Hydrogen Bond Donors | 3 | ≤5 | Facilitates target interaction without excessive hydration |
| Molecular Weight | 333.3 g/mol | <500 g/mol | Supports favorable pharmacokinetics |
| Rotatable Bonds | 8 | ≤10 | Maintains conformational flexibility without excessive entropy cost |
The compound exhibits a calculated LogP value of 1.8, placing it within the optimal range for membrane permeability (LogP 1–3) while maintaining sufficient aqueous solubility for gastrointestinal absorption [1]. The topological polar surface area (tPSA) of 112 Ų falls below the 140 Ų threshold associated with good passive absorption, predicting moderate to high oral bioavailability [1]. Analysis of hydrogen-bonding capacity reveals 9 hydrogen bond acceptors (tetrazole nitrogens, carbonyl oxygens, ether oxygen) and 3 hydrogen bond donors (amide NH, carboxylic acid OH), creating a balanced profile that supports solubility without compromising membrane penetration. Molecular dynamics simulations in a simulated intestinal fluid environment demonstrate rapid membrane partitioning (insertion time <50 ns) followed by stable membrane orientation with the tetrazole ring positioned toward the aqueous interface—a configuration favorable for transporter recognition [1]. These in silico parameters collectively suggest the compound possesses favorable physicochemical characteristics for further development as an orally administered therapeutic agent targeting intracellular pathways.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8